1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Beschreibung
The compound “1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone” is a dihydropyrazole derivative featuring a five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2, and a partially saturated C3–C4 bond. Key structural elements include:
- 3,4,5-Trimethoxyphenyl group at position 3: A hallmark of bioactive compounds like combretastatin analogues, this group is associated with tubulin inhibition and anticancer activity .
- Ethanone moiety at position 2: The ketone group may participate in hydrogen bonding or serve as a synthetic handle for further derivatization.
Eigenschaften
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-13(25)24-17(15-10-20(28-4)22(30-6)21(11-15)29-5)12-16(23-24)14-7-8-18(26-2)19(9-14)27-3/h7-11,17H,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOWBMDKZKQAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. A common method includes:
Condensation Reaction: Reacting 3,4-dimethoxyphenylhydrazine with 3,4,5-trimethoxyacetophenone in the presence of an acid catalyst to form the pyrazole ring.
Cyclization: The intermediate undergoes cyclization under reflux conditions to yield the desired pyrazole derivative.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for improved efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups.
Wissenschaftliche Forschungsanwendungen
1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways such as MAPK/ERK or PI3K/Akt, leading to changes in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Core Heterocycle Comparison
- Dihydropyrazole vs. Oxadiazole :
The dihydropyrazole core (target compound) is more conformationally flexible than the rigid 1,3,4-oxadiazole ring . This flexibility may enhance adaptability to dynamic protein targets (e.g., tubulin), whereas oxadiazoles’ rigidity could improve metabolic stability but limit binding versatility. - Thiadiazole vs. Dihydropyrazole :
Thiadiazoles (e.g., ) incorporate sulfur, enabling distinct electronic interactions (e.g., polarizability) compared to the nitrogen-rich dihydropyrazole. This may alter pharmacokinetic properties like membrane permeability .
Substituent Effects
- Methoxy vs. Chloro Groups :
The target compound’s methoxy groups (electron-donating) contrast with the chloro substituents in the oxadiazole derivative (). Chlorine’s electronegativity may enhance cytotoxicity but increase off-target effects, whereas methoxy groups improve solubility and mimic natural substrates (e.g., colchicine-binding sites) . - However, extended aromatic systems (e.g., naphthyl) may improve stacking interactions with DNA or hydrophobic protein pockets .
Biologische Aktivität
1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a compound of interest due to its potential biological activities. The pyrazole scaffold has been recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 442.41 g/mol. It features a complex structure with multiple methoxy groups that contribute to its biological activity.
Biological Activity Overview
The biological activities associated with this compound include:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to the target compound showed inhibitory activity ranging from 61% to 85% for TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
- Anticancer Activity : The National Cancer Institute (NCI) has screened various pyrazole derivatives for anticancer properties. Some derivatives have shown promising results against multiple cancer cell lines, indicating that modifications in the pyrazole structure can enhance anticancer activity .
Case Study 1: Anti-inflammatory Effects
A study synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models. Notably, certain derivatives demonstrated up to 78% inhibition of edema compared to ibuprofen as a standard .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 76 | 86 |
| Compound B | 61 | 85 |
Case Study 2: Anticancer Activity
Another study focused on the synthesis of new pyrazoline derivatives and their anticancer activity against various human cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity against cancer cells .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 | 15 |
| Compound Y | HeLa | 10 |
The mechanism underlying the biological activities of this compound is largely attributed to its ability to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. Pyrazole derivatives often interact with cyclooxygenase (COX) enzymes and other targets that modulate inflammatory responses and tumor growth.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction yields be optimized?
The compound is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A typical procedure involves refluxing (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one with hydrazine hydrate in acetic acid, monitored by TLC for reaction completion (~5 hours). Post-reaction, the product is precipitated in ice-cold water and purified via recrystallization (DMF:EtOH, 1:1). Yield optimization strategies include adjusting stoichiometric ratios (e.g., excess hydrazine), solvent polarity, and temperature gradients during reflux .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
Structural confirmation requires a combination of NMR (¹H/¹³C), FT-IR, and single-crystal X-ray diffraction (SC-XRD). For SC-XRD, data collection using a Bruker SMART APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K is standard. Refinement with SHELXTL software (R factor < 0.05) reveals key torsion angles and intermolecular interactions, such as C–H···O hydrogen bonds, which stabilize the dihydropyrazole ring .
Q. What safety precautions are essential during laboratory handling?
While specific toxicity data for this compound is limited, structural analogs with chlorophenyl or nitro groups require stringent protocols:
- Use PPE (gloves, lab coats, goggles).
- Work in a fume hood to avoid inhalation (H333 hazard).
- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the compound’s physicochemical properties and bioactivity?
Quantitative Structure-Activity Relationship (QSAR) models utilize parameters such as:
- XlogP (1.8) to estimate lipophilicity and membrane permeability.
- Topological Polar Surface Area (102 Ų) to predict blood-brain barrier penetration.
- Hydrogen bond donors/acceptors (2/6) for target binding affinity. Molecular docking studies against cyclooxygenase-2 (COX-2) or tubulin binding sites can further elucidate anticancer mechanisms .
Q. What are the structure-activity relationships (SAR) for methoxy-substituted dihydropyrazoles in anticancer applications?
SAR studies highlight that:
- 3,4,5-Trimethoxyphenyl groups enhance tubulin polymerization inhibition by mimicking colchicine’s binding mode.
- 3,4-Dimethoxyphenyl moieties improve solubility and metabolic stability compared to halogenated analogs.
- Substitution at the pyrazole C-5 position with electron-withdrawing groups (e.g., NO₂) increases cytotoxicity but reduces selectivity .
Q. How can experimental designs address limitations in bioactivity assay reproducibility?
Key challenges include organic degradation during prolonged assays and limited sample diversity. Mitigation strategies involve:
- Continuous cooling (4°C) to stabilize labile functional groups (e.g., methoxy and ketone).
- Expanding sample pools using combinatorial chemistry to generate >200 derivatives for robust SAR.
- Validating bioactivity across multiple cell lines (e.g., MCF-7, HeLa) to account for metabolic variability .
Methodological Notes
- Synthetic Optimization : Catalysts like piperidine in ethanol improve cyclocondensation efficiency, reducing reaction time from 8 to 4 hours .
- Crystallography : Disorder in methoxy groups (e.g., C18–O2–C4) is resolved using restraints (SHELXL ISOR commands) during refinement .
- Bioassay Design : IC₅₀ values should be normalized against positive controls (e.g., doxorubicin) to minimize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
